molecular formula C11H9F3O3S B3365502 3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate CAS No. 123994-49-0

3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B3365502
CAS No.: 123994-49-0
M. Wt: 278.25 g/mol
InChI Key: VQPPJULGDKMUML-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate (CAS 123994-49-0) is a high-purity chemical intermediate of significant value in synthetic and medicinal chemistry. Its molecular formula is C 11 H 9 F 3 O 3 S and it has a molecular weight of 278.25 g/mol . As a vinylogous triflate derivative of 1-tetralone, this compound is an excellent electrophile in metal-catalyzed cross-coupling reactions, such as those employing palladium catalysts, which are foundational methods for constructing carbon-carbon bonds in complex molecules . This makes it a versatile building block for the exploration and synthesis of novel pharmacologically active compounds. Research in antidepressant development, for instance, heavily relies on metal-catalyzed transformations to create key structural motifs found in various drug classes . The trifluoromethanesulfonate group is a superior leaving group, enabling efficient functionalization of the dihydronaphthalene scaffold. This scaffold is a common feature in many compounds of pharmaceutical interest, and its derivatives are frequently investigated for their biological activity . Researchers are advised to handle this material with care. It is classified with the signal word "Danger" and carries the hazard statement H314, indicating it causes severe skin burns and eye damage . For safe handling, it must be stored under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPPJULGDKMUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450194
Record name Methanesulfonic acid, trifluoro-, 3,4-dihydro-1-naphthalenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123994-49-0
Record name Methanesulfonic acid, trifluoro-, 3,4-dihydro-1-naphthalenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key derivatives of 3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate and their properties:

Compound Name Substituent(s) Molecular Formula Yield (%) Key Applications Spectral Distinctions (vs. Parent) References
6-Methoxy-3,4-dihydronaphthalen-1-yl triflate -OCH₃ at C6 C₁₂H₁₁F₃O₄S 89 Electron-rich cross-coupling partners; enhanced regioselectivity in annulations $ ^1H $ NMR: δ 6.50 (s, 1H, methoxy-coupled proton)
2-Allyl-3,4-dihydronaphthalen-1-yl triflate -CH₂CH₂CH₂ at C2 C₁₄H₁₃F₃O₃S 19 Substrate for asymmetric Pd-catalyzed carboamination $ ^1H $ NMR: δ 5.80–5.10 (m, allyl protons)
3,4-Dihydronaphthalene-1,6-diyl bis(triflate) -OTf at C1 and C6 C₁₂H₈F₆O₆S₂ 84 Di-electrophile for constructing fused polycyclic systems $ ^{19}F $ NMR: δ -74.2 (two equivalent triflates)
6-(tert-Butoxy)-3,4-dihydronaphthalen-1-yl triflate -OC(CH₃)₃ at C6 C₁₅H₁₇F₃O₄S N/A Bulky directing groups for steric-controlled reactions $ ^1H $ NMR: δ 1.30 (s, 9H, tert-butyl protons)

Reactivity and Functional Group Influence

  • Electron-Donating Groups (e.g., -OCH₃) : The methoxy derivative (6-methoxy) exhibits reduced electrophilicity at C1 due to resonance donation, favoring nucleophilic attacks at alternative positions. This contrasts with the parent compound, where the triflate group is the primary reactive site .
  • Allyl Substituents (e.g., 2-Allyl): Allyl groups enable Pd-catalyzed carboamination reactions, yielding enantiomerically enriched amino carbocycles (94:6 to 98.5:1.5 er) via stereoselective alkene functionalization .
  • Bis-Triflates (e.g., 3x) : The dual triflate groups allow sequential cross-coupling reactions, enabling the synthesis of fused bicyclic structures (e.g., chromans) in high yields (>75%) .

Biological Activity

3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethanesulfonate group, which enhances its reactivity and serves as an excellent leaving group in various chemical reactions. The molecular formula is C13H11F3O3S, with a molecular weight of approximately 288.25 g/mol. The trifluoromethanesulfonate moiety is known for its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and drug development .

Research indicates that compounds similar to this compound often exhibit significant interaction with biological targets through mechanisms such as:

  • NLRP3 Inflammasome Inhibition : A derivative of 3,4-dihydronaphthalene has been shown to block the assembly and activation of the NLRP3 inflammasome. This is achieved by down-regulating the expression of NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), inhibiting the production of reactive oxygen species (ROS), and interfering with NF-κB signaling pathways .
  • E3 Ligase Activity : The compound acts as a ligand for E3 ligases like von Hippel-Lindau (VHL), which plays a crucial role in regulating hypoxia-inducible factors (HIFs) involved in cancer progression and ischemia .

Biological Activity and Therapeutic Applications

The biological activity of this compound can be summarized in the following key areas:

  • Anti-inflammatory Properties : Studies have demonstrated that derivatives can inhibit inflammatory pathways, particularly through modulation of the NF-κB pathway. This suggests potential applications in treating inflammatory diseases .
  • Cancer Therapeutics : The ability to target E3 ligases positions this compound as a candidate for cancer therapies, particularly in conditions where HIFs contribute to tumor growth .

Case Studies

Several studies have explored the biological effects of this compound:

  • NLRP3 Inflammasome Study : A study demonstrated that a derivative effectively inhibited NLRP3 activation, leading to reduced inflammation markers in cellular models .
  • E3 Ligase Binding : Research on E3 ligase interactions revealed that the compound mimics HIF-1α binding, providing insights into its potential use in cancer treatments .

Comparative Analysis

To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonateC14H13F3O3SContains methoxy group affecting solubility and reactivity
2-Nitronaphthalen-1-yl trifluoromethanesulfonateC13H10F3N1O3SNitro group can participate in redox reactions
5-OXO-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonateC13H11F3O4SOxo group alters electronic properties

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate?

The compound is synthesized via palladium-catalyzed reactions, leveraging trifluoromethanesulfonyl chloride as a key reagent. A validated route involves coupling 3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) using triethylamine as a base. Reaction optimization should focus on solvent choice (e.g., dichloromethane vs. THF), temperature control (0–25°C), and catalyst loading (e.g., 5 mol% Pd(OAc)₂). Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The ¹H-NMR spectrum of the compound shows distinct signals for the dihydronaphthalene moiety (δ 5.8–6.3 ppm for olefinic protons) and the triflate group (δ 3.9–4.1 ppm for CF₃SO₃⁻). Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 292 [M+H]⁺. Cross-validation with computational methods (e.g., DFT calculations) is recommended to resolve ambiguities in stereoelectronic effects .

Q. What are the recommended storage conditions for this compound?

Store under anhydrous conditions at –20°C in amber vials to prevent hydrolysis of the triflate group. Stability tests indicate <5% degradation over 6 months when stored with molecular sieves (3Å) in inert solvents like acetonitrile or DCM. Avoid exposure to moisture, light, or basic surfaces, as these accelerate decomposition .

Advanced Research Questions

Q. How does the triflate group influence reactivity in cross-coupling reactions?

The triflate group acts as a superior leaving group compared to halides, enabling efficient palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. Kinetic studies reveal that electron-deficient aryl triflates exhibit faster oxidative addition to Pd(0) catalysts (turnover frequency >10³ h⁻¹). However, steric hindrance from the dihydronaphthalene scaffold may require bulky ligands (e.g., XPhos) to prevent β-hydride elimination. Mechanistic probes (e.g., deuterium labeling) are advised to map side reactions .

Q. How can researchers address contradictions in reported spectral data for this compound?

Discrepancies in NMR shifts (e.g., δ variations >0.2 ppm) may arise from solvent polarity, concentration, or residual moisture. To resolve conflicts:

  • Compare spectra acquired under identical conditions (solvent, temperature, internal standard).
  • Use heteronuclear correlation experiments (HSQC, HMBC) to assign overlapping signals.
  • Cross-reference with crystallographic data (if available) or computational simulations (e.g., Gaussian09) .

Q. What methodologies assess the compound’s stability under oxidative or acidic conditions?

Accelerated degradation studies are essential:

  • Oxidative stability: Expose to H₂O₂ (0.1–1.0 M) in buffered solutions (pH 4–7) and monitor via HPLC-MS.
  • Acid stability: Test in HCl (0.1–1.0 M) at 25–50°C, tracking triflate hydrolysis by ¹⁹F-NMR.
  • Surface reactivity: Analyze adsorption on silica or cellulose using microspectroscopic imaging (ATR-FTIR, XPS) to simulate indoor environmental interactions .

Q. What are the challenges in quantifying trace impurities in this compound?

High-purity batches (>98%) require LC-MS/MS with a C18 column (3.5 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile. Key impurities include:

  • Hydrolysis byproduct : 3,4-Dihydronaphthalen-1-ol (retention time 4.2 min).
  • Pd residues : Detect via ICP-MS (limit: <10 ppm).
    Calibrate against pharmaceutical-grade reference standards (e.g., USP guidelines) to ensure accuracy .

Q. How might this compound interact with biological systems, based on analogous sulfonamides?

While direct data is limited, sulfonamide analogs inhibit enzymes like dihydropteroate synthase via hydrogen bonding with the sulfonyl group. To explore bioactivity:

  • Screen against bacterial panels (e.g., E. coli ATCC 25922) using MIC assays.
  • Perform molecular docking (AutoDock Vina) with target enzymes to predict binding modes.
  • Modify the dihydronaphthalene core to enhance pharmacokinetic properties (e.g., logP optimization) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Reactant of Route 2
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3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

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